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  • Product: 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
  • CAS: 1824535-17-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid

This technical guide provides a comprehensive scientific overview of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive scientific overview of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. The unique structural characteristics of the cyclobutane ring, combined with the dual functionality of a carboxylic acid and a primary alcohol, make this compound a valuable building block in medicinal chemistry. This document delves into its physicochemical properties, stereochemical considerations, synthetic pathways, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane moiety has garnered increasing attention in drug discovery as a bioisostere for various functional groups, including larger cyclic systems and even aromatic rings.[1] Its rigid, puckered three-dimensional structure provides a level of conformational constraint that can be highly advantageous in designing potent and selective ligands for biological targets.[1] By reducing the entropic penalty upon binding, the cyclobutane scaffold can enhance the affinity of a molecule for its target protein.[1] 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid embodies this principle, presenting a compact and functionalized core for the elaboration of novel therapeutic agents. The presence of both a carboxylic acid and a hydroxymethyl group offers two distinct points for chemical modification, allowing for the exploration of a diverse chemical space.

Molecular Structure and Stereoisomerism

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid possesses two adjacent stereocenters at the C1 and C2 positions of the cyclobutane ring. This gives rise to two diastereomers: a cis isomer, where the carboxylic acid and hydroxymethyl groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. Each of these diastereomers can exist as a pair of enantiomers.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis-1R,2S cis-(1R,2S) cis-1S,2R cis-(1S,2R) cis-1R,2S->cis-1S,2R Enantiomers trans-1R,2R trans-(1R,2R) trans-1S,2S trans-(1S,2S) trans-1R,2R->trans-1S,2S Enantiomers cis-Isomers cis-Diastereomer trans-Isomers trans-Diastereomer cis-Isomers->trans-Isomers Diastereomers

Caption: Stereoisomers of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid.

The stereochemical configuration of these isomers significantly influences their physicochemical properties and, consequently, their biological activity. The relative orientation of the functional groups dictates their ability to form intra- and intermolecular hydrogen bonds, which in turn affects properties such as melting point, solubility, and crystal packing. For instance, in related cyclobutane-1,2-dicarboxylic acids, the cis and trans isomers exhibit different melting points due to these intermolecular forces.[2]

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₆H₁₀O₃Based on the chemical structure.
Molecular Weight 130.14 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other small-molecule carboxylic acids.[3]
Melting Point Expected to be a solid at room temperature with a melting point likely in the range of 100-150 °C. The cis and trans isomers will have distinct melting points.By analogy to related cyclobutane dicarboxylic acids which have melting points in this range.[2] The difference in melting points between stereoisomers is due to variations in crystal lattice energy.
Boiling Point High, with decomposition likely before boiling at atmospheric pressure.Carboxylic acids have high boiling points due to strong intermolecular hydrogen bonding.[2]
Solubility Soluble in polar protic solvents like water and alcohols; sparingly soluble in nonpolar organic solvents.The presence of both a carboxylic acid and a hydroxyl group allows for hydrogen bonding with polar solvents.
pKa Estimated to be around 4-5.The pKa of unsubstituted cyclobutanecarboxylic acid is approximately 4.8. The electron-withdrawing effect of the hydroxymethyl group may slightly lower this value.

Synthesis and Purification

The synthesis of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid presents a significant challenge due to the strained nature of the cyclobutane ring and the need for stereochemical control. A plausible synthetic strategy would involve the creation of a cyclobutane core with appropriate functional handles that can be subsequently elaborated into the desired carboxylic acid and hydroxymethyl groups.

A potential synthetic route could start from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. This approach allows for the introduction of the hydroxymethyl group via reduction of the ketone and subsequent manipulation of the carboxylic acid moiety.

G start 3-Oxocyclobutanecarboxylic Acid intermediate1 Protection of Carboxylic Acid (e.g., Esterification) start->intermediate1 intermediate2 Reduction of Ketone (e.g., NaBH4) intermediate1->intermediate2 intermediate3 Separation of Diastereomers (cis/trans) intermediate2->intermediate3 intermediate4_cis cis-Protected Intermediate intermediate3->intermediate4_cis cis intermediate4_trans trans-Protected Intermediate intermediate3->intermediate4_trans trans deprotection_cis Deprotection intermediate4_cis->deprotection_cis deprotection_trans Deprotection intermediate4_trans->deprotection_trans final_product_cis cis-2-(Hydroxymethyl)cyclobutane- 1-carboxylic Acid final_product_trans trans-2-(Hydroxymethyl)cyclobutane- 1-carboxylic Acid deprotection_cis->final_product_cis deprotection_trans->final_product_trans

Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid.

Experimental Protocol: A Generalized Approach
  • Protection of the Carboxylic Acid: The carboxylic acid of 3-oxocyclobutanecarboxylic acid would first be protected, for example, as a methyl or ethyl ester, to prevent its reaction in the subsequent reduction step. This can be achieved using standard esterification conditions, such as reaction with the corresponding alcohol in the presence of an acid catalyst.

  • Reduction of the Ketone: The ketone of the protected intermediate would then be reduced to a hydroxyl group using a reducing agent like sodium borohydride. This step will likely produce a mixture of cis and trans diastereomers.

  • Diastereomer Separation: The resulting mixture of cis and trans diastereomers would need to be separated. This is typically achieved through column chromatography on silica gel, exploiting the different polarities of the two isomers.

  • Deprotection: The protecting group on the carboxylic acid would then be removed. For an ester, this is commonly done by hydrolysis under acidic or basic conditions to yield the final carboxylic acid.

  • Purification: The final product would be purified by recrystallization or chromatography to obtain the desired isomer in high purity.

Spectroscopic Analysis

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. This signal will disappear upon the addition of D₂O.[4]

  • Hydroxymethyl Protons (-CH₂OH): These protons would likely appear as a doublet or a multiplet, depending on the coupling with the adjacent methine proton on the cyclobutane ring. The chemical shift would be in the range of 3.5-4.5 ppm.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to cis and trans couplings. Their chemical shifts are expected in the aliphatic region, generally between 1.5 and 3.0 ppm. The complexity of this region can make definitive assignment challenging without advanced 2D NMR techniques.[5]

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm.[4]

  • Hydroxymethyl Carbon (-CH₂OH): A signal in the range of 60-70 ppm.

  • Cyclobutane Ring Carbons: Signals in the aliphatic region, typically between 20-50 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹ for the dimeric form.[4]

  • O-H Stretch (Alcohol): A broad absorption band around 3200-3600 cm⁻¹, which may be partially obscured by the carboxylic acid O-H stretch.

  • C-O Stretch: A moderate to strong absorption band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 130. Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclobutane ring. The fragmentation of the molecular ions of cis and trans isomers can sometimes be used to distinguish them, as has been shown for related cyclobutane-1,2-dicarboxylic acids.

Potential Applications in Drug Development

The structural features of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid make it an attractive scaffold for the development of novel therapeutics. The carboxylic acid moiety is a common pharmacophore in many drugs and can participate in key interactions with biological targets.[6] The hydroxymethyl group provides an additional vector for modification, allowing for the attachment of other pharmacophoric groups or for tuning the molecule's physicochemical properties.

Cyclobutane-containing compounds have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][7] The conformational rigidity of the cyclobutane ring can be exploited to design inhibitors of enzymes or modulators of receptors with improved potency and selectivity. This compound could serve as a starting point for the synthesis of libraries of novel compounds to be screened for various biological activities.

Conclusion

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a fascinating and synthetically challenging molecule with significant potential in medicinal chemistry. Its rigid cyclobutane core and dual functionality offer a unique platform for the design of novel therapeutic agents. While a comprehensive set of experimental data for this specific molecule is not yet available in the public domain, this guide has provided a scientifically grounded overview of its expected properties, synthetic strategies, and potential applications based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of the individual stereoisomers of this compound is warranted and could lead to the discovery of new and valuable therapeutic agents.

References

  • PubChem. 1-Hydroxy-2-methylcyclobutane-1-carboxylic acid. [Link]

  • Guerra, A. S. et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 29-37.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Durst, H. D. et al. (1974). Vibrational Spectra of Substituted Cyclobutane Compounds.
  • PubChemLite. Methyl (1r,2r)-2-(hydroxymethyl)cyclobutane-1-carboxylate. [Link]

  • Chernykh, A. V. et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Serna, S. (2019). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

  • ResearchGate. A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. [Link]

  • Vaia. Draw all possible stereoisomers of 1,2 -cyclobutanedicarboxylic acid, and indicate the interrelationships. Which, if any, are optically active? Do the same for 1,3. [Link]

  • PubChem. (+-)-trans-1,2-Cyclobutanedicarboxylic acid. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Homework.Study.com. a. Draw all possible stereoisomers of 1,2-cyclobutanedicarboxylic acid, and indicate the.... [Link]

  • NIST. Cyclobutylcarboxylic acid. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. [Link]

  • ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • ResearchGate. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid as a Privileged Bioisosteric Scaffold in Drug Discovery

Here is a comprehensive Application Note detailing the utility and experimental handling of the 2-(hydroxymethyl)cyclobutane-1-carboxylic acid scaffold in drug discovery. The transition from flat, sp2-hybridized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note detailing the utility and experimental handling of the 2-(hydroxymethyl)cyclobutane-1-carboxylic acid scaffold in drug discovery.

The transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This "escape from flatland" improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability. Among these sp3-rich motifs, the cyclobutane ring occupies a unique chemical space. Specifically, 2-(hydroxymethyl)cyclobutane-1-carboxylic acid has emerged as a highly versatile, bifunctional building block.

This guide details the mechanistic rationale, structural applications, and validated synthetic protocols for incorporating this scaffold into drug discovery pipelines.

Structural Rationale and Mechanistic Insights

Unlike unstrained aliphatic chains, the cyclobutane ring adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25–30°. This puckering restricts the conformational flexibility of the attached substituents, providing two distinct advantages:

  • Vectorial Projection: In the trans-isomer of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid, the carboxylate and hydroxymethyl groups are projected in a highly defined spatial orientation. This mimics the C3'–C5' vector of ribofuranose rings in nucleosides or the extended anti-conformation of neurotransmitters like GABA.

  • Metabolic Shielding: The steric bulk of the cyclobutane core shields adjacent ester or amide bonds from rapid enzymatic hydrolysis by esterases or peptidases, a critical factor when designing Antibody-Drug Conjugate (ADC) linkers or peptidomimetics.

Key Applications in Medicinal Chemistry
2.1. Carbocyclic Nucleosides (Antiviral Agents)

The replacement of the oxygen-containing ribose ring with a cyclobutane ring yields carbocyclic nucleosides that are entirely resistant to nucleoside phosphorylases. 2-(Hydroxymethyl)cyclobutane derivatives are the foundational precursors for antiviral drugs like [1]. The hydroxymethyl group serves as the bioisostere for the 5'-hydroxyl of ribose, which is essential for intracellular phosphorylation to the active triphosphate species by host kinases[1].

2.2. GPCR Modulators (Neurological Targets)

In CNS drug discovery, the scaffold is utilized to conformationally lock flexible pharmacophores. For instance, F. Hoffmann-La Roche utilized trans-2-hydroxymethyl-cyclobutanecarboxylic acid derivatives in the synthesis of potent [2]. The rigid cyclobutane spacer precisely positions the basic piperidine amine and the aromatic cap to interact with the orthosteric binding sites of these GPCRs, enhancing subtype selectivity (e.g., D3 over D2) and reducing extrapyramidal side effects[2].

ScaffoldDivergence Core 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid Mech1 Ribofuranose Bioisosterism Core->Mech1 Mech2 Conformational Restriction Core->Mech2 Mech3 Metabolic Shielding Core->Mech3 Antiviral Antiviral Agents (Carbocyclic Nucleosides) GPCR CNS Therapeutics (GPCR Modulators) ADC Targeted Delivery (ADC Linkers) Mech1->Antiviral Mech2->GPCR Mech3->ADC

Figure 1: Divergent applications of the 2-(hydroxymethyl)cyclobutane scaffold.

Quantitative Data and Physicochemical Profiling

When replacing a standard phenyl or cyclopentyl ring with a cyclobutane derivative, researchers must account for shifts in lipophilicity and basicity. Table 1 summarizes the comparative physicochemical impact of incorporating this scaffold.

Table 1: Comparative Physicochemical Properties of Ring Scaffolds

Scaffold MotifFsp3 ContributionEst. LogP Shift (ΔLogP)Conformational FlexibilityPrimary Application
Phenyl Ring 0.00+1.5 to +2.0Rigid (Planar)Hydrophobic interactions
Cyclopentane 1.00+1.2 to +1.6High (Envelope transitions)General spacer
Cyclobutane 1.00+0.8 to +1.1Low (Puckered, locked)Bioisostere, Vectorial projection
Validated Experimental Protocols

The following protocols provide a self-validating system for the synthesis and functionalization of the trans-2-(hydroxymethyl)cyclobutane-1-carboxylic acid scaffold.

Protocol A: Regioselective Mono-Reduction to the Hydroxymethyl Scaffold

Objective: To selectively reduce one ester group of trans-cyclobutane-1,2-dicarboxylic acid dimethyl ester to yield trans-2-hydroxymethyl-cyclobutanecarboxylic acid methyl ester without over-reduction to the diol[2].

Causality: Sodium borohydride (NaBH4) in methanol is a mild reducing system. By strictly controlling the temperature at 0 °C and adding the reducing agent in portions, the reaction exploits the steric hindrance of the cyclobutane ring to kinetically favor mono-reduction. Once the first ester is reduced to the alkoxide, the localized electron density repels further hydride attack on the adjacent ester.

Step-by-Step Methodology:

  • Preparation: Dissolve trans-cyclobutane-1,2-dicarboxylic acid dimethyl ester (1.0 equiv, e.g., 24.6 g) in anhydrous methanol (0.5 M concentration) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Add sodium borohydride (NaBH4, 2.25 equiv) in 5 equal portions over a period of 200 minutes (one portion every 40 minutes)[2]. Crucial Step: Slow addition prevents exothermic spikes that would lead to over-reduction to the 1,2-dimethanol byproduct.

  • Reaction Monitoring (Self-Validation): After 2 hours post-final addition, sample the reaction[2]. Quench the aliquot in water, extract with EtOAc, and spot on a silica TLC plate. Elute with Hexanes/EtOAc (7:3). Stain with KMnO4. The starting material (Rf ~0.7) should be consumed, replaced by the mono-alcohol product (Rf ~0.3) and minimal diol (Rf ~0.1).

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise at 0 °C to neutralize excess hydride and prevent base-catalyzed epimerization of the remaining ester. Extract the aqueous layer with dichloromethane (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analytical Validation: 1H NMR (CDCl3) must show the disappearance of one methyl ester singlet (~3.7 ppm) and the appearance of a diastereotopic CH2OH multiplet (~3.6–3.8 ppm).

Table 2: Optimization of the Mono-Reduction Step

Reducing AgentSolventTemperatureYield (Mono-alcohol)Yield (Diol Byproduct)
LiAlH4THF0 °C< 10%> 85%
DIBAL-H (1 eq)Toluene-78 °C45% (Aldehyde mix)15%
NaBH4 MeOH 0 °C 82% < 5%
Protocol B: Amide Coupling for GPCR Modulator Libraries

Objective: Coupling the saponified 2-(hydroxymethyl)cyclobutane-1-carboxylic acid to a secondary amine (e.g., a piperidine derivative) to generate a rigidified GPCR modulator.

Causality: The cyclobutane carboxylic acid is sterically hindered. Standard carbodiimide coupling (EDC/HOBt) often results in slow kinetics and potential epimerization at the alpha-carbon. Using HATU (a uronium-based coupling agent) with DIPEA forms a highly reactive 7-aza-HOBt active ester, driving the amidation rapidly to completion while preserving the trans stereochemistry.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the target amine (e.g., substituted piperidine, 1.1 equiv) in one portion. Stir at room temperature for 2–4 hours.

  • In-Process Control (LC-MS): Monitor the reaction via LC-MS. The mass of the active ester intermediate should disappear, replaced by the product mass [M+H]+.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid and HATU byproducts), and brine (to remove DMF).

  • Isolation: Dry the organic phase, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

SynthesisWorkflow Start Cyclobutane-1,2- dicarboxylic acid diester Red Regioselective Reduction (NaBH4, MeOH, 0°C) Start->Red Int 2-(Hydroxymethyl)ester Intermediate Red->Int Sapon Saponification (LiOH, THF/H2O) Int->Sapon Prod 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid Sapon->Prod Coupling Amide Coupling (HATU, DIPEA, Amine) Prod->Coupling Final Bioactive Target (e.g., GPCR Modulator) Coupling->Final

Figure 2: Validated synthetic workflow from diester to bioactive target molecule.

References
  • Bisacchi, G. S., et al. "A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194." Organic Process Research & Development, 1998.[Link]

  • Gobbi, L., et al. "Benzoyl-piperidine derivatives as 5ht2/d3 modulators.

Sources

Application

Application Note: Protocols for the Derivatization of 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid

Executive Summary In modern drug discovery, conformationally restricted scaffolds are highly valued for their ability to improve the pharmacokinetic properties and target-binding affinity of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, conformationally restricted scaffolds are highly valued for their ability to improve the pharmacokinetic properties and target-binding affinity of active pharmaceutical ingredients (APIs). 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a versatile, bifunctional building block featuring both a primary alcohol and a carboxylic acid attached to a rigid cyclobutane ring.

Because of its bifunctional nature, derivatizing this molecule requires a strategic approach to chemoselectivity and stereocontrol. The cis-isomer is highly prone to intramolecular cyclization, whereas the trans-isomer is more stable in its open-chain form. This application note provides field-proven, step-by-step protocols for the derivatization of this scaffold, covering intramolecular lactonization, orthogonal protection, and selective amidation.

Physicochemical Properties & Reactivity Profile

Understanding the physical properties and inherent reactivity of the scaffold is the first step in designing a successful derivatization strategy. The cis-isomer's proximity effect strongly drives the formation of a five-membered gamma-lactone (3-oxabicyclo[3.2.0]heptan-2-one) under acidic conditions [1].

Table 1: Physicochemical Properties of the Open-Chain and Lactonized Scaffolds

Property2-(Hydroxymethyl)cyclobutane-1-carboxylic acid3-oxabicyclo[3.2.0]heptan-2-one (Lactone)
CAS Number 82864-76-4 (1S,2S isomer)2983-95-1
Molecular Formula C6H10O3C6H8O2
Molecular Weight 130.14 g/mol 112.13 g/mol
Functional Groups Primary Alcohol, Carboxylic AcidBicyclic Gamma-Lactone
Conformational State Flexible (Open-chain)Rigid (Bicyclic)
Primary Reactivity Esterification, Amidation, OxidationNucleophilic ring-opening

Protocol 1: Intramolecular Lactonization

Causality & Strategy

When working with the cis-isomer, attempting to selectively modify the carboxylic acid often results in spontaneous lactonization due to the favorable thermodynamics of forming a 5-membered ring. Rather than fighting this inherent reactivity, chemists often intentionally drive the lactonization to completion. This yields 3-oxabicyclo[3.2.0]heptan-2-one , effectively protecting both functional groups simultaneously and locking the cyclobutane ring into a rigid conformation [4]. The lactone can later be opened selectively by strong nucleophiles (e.g., amines or alkoxides).

Lactonization A 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid (cis-isomer) B Acid Catalysis (pTsOH, Toluene) A->B C Dehydration (Dean-Stark, Reflux) B->C D 3-oxabicyclo[3.2.0]heptan-2-one (Bicyclic Lactone) C->D

Workflow for the acid-catalyzed intramolecular lactonization of the cis-isomer.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10.0 mmol of cis-2-(hydroxymethyl)cyclobutane-1-carboxylic acid in 50 mL of anhydrous toluene.

  • Catalysis: Add 0.5 mmol (5 mol%) of p-toluenesulfonic acid monohydrate (pTsOH·H₂O) as the acid catalyst.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the lactone. Maintain reflux for 4–6 hours until water ceases to accumulate.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the acid catalyst and remove any unreacted starting material.

  • Isolation: Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-oxabicyclo[3.2.0]heptan-2-one as a clear oil.

Protocol 2: Orthogonal Protection (Esterification & Silylation)

Causality & Strategy

For the trans-isomer (where lactonization is sterically hindered) or when the open-chain form must be preserved, orthogonal protection is required. The most reliable strategy is to first protect the carboxylic acid as a methyl ester, followed by the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether. This sequence prevents unwanted polymerization and allows for the selective deprotection of either terminus later in the synthetic route.

OrthogonalProtection A Starting Material (trans-isomer preferred) B Esterification (MeOH, H2SO4) A->B C Methyl Ester Intermediate B->C D Silylation (TBDMSCl, Imidazole) C->D E Fully Protected Building Block D->E

Sequential orthogonal protection of the carboxylic acid and hydroxyl groups.

Step-by-Step Methodology

Step A: Methyl Esterification

  • Dissolve 10.0 mmol of the starting acid in 30 mL of anhydrous methanol.

  • Add 0.5 mL of concentrated H₂SO₄ dropwise at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the mixture in vacuo to remove excess methanol. Dilute with ethyl acetate (50 mL) and wash carefully with saturated NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

  • Dry the organic layer (Na₂SO₄) and concentrate to yield the methyl ester intermediate.

Step B: Silylation of the Primary Alcohol

  • Dissolve the crude methyl ester (approx. 10.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (25.0 mmol, 2.5 eq) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (12.0 mmol, 1.2 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with water (50 mL) and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry, and concentrate. Purify via silica gel chromatography to obtain the fully protected scaffold.

Protocol 3: Selective Amidation via HATU Coupling

Causality & Strategy

Amide bond formation is a cornerstone of medicinal chemistry. When coupling 2-(hydroxymethyl)cyclobutane-1-carboxylic acid with an amine, one must avoid O-acylation of the unprotected primary alcohol.

Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly effective here. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester [2, 3]. Because the neighboring pyridine nitrogen atom of the OAt leaving group stabilizes the incoming amine via a 7-membered hydrogen-bonded transition state, the reaction is overwhelmingly selective for nitrogen nucleophiles over oxygen nucleophiles [3]. This allows for direct amidation with primary amines without strictly requiring the prior protection of the primary alcohol.

HATUAmidation A Carboxylic Acid Substrate B Activation (HATU, DIPEA) A->B C OAt-Active Ester Intermediate B->C D Nucleophilic Attack (Primary Amine) C->D E Cyclobutane Carboxamide D->E

Mechanism-based workflow for selective amidation using HATU coupling.

Step-by-Step Methodology
  • Pre-activation: In an oven-dried flask under inert atmosphere, dissolve 1.0 mmol of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid in 5 mL of anhydrous DMF.

  • Add 2.5 mmol (2.5 eq) of N,N-diisopropylethylamine (DIPEA).

  • Add 1.1 mmol (1.1 eq) of HATU. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the OAt-active ester. The solution will typically turn a pale yellow color.

  • Coupling: Add 1.2 mmol (1.2 eq) of the desired primary amine (e.g., benzylamine). Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor the consumption of the active ester via LC-MS.

  • Workup: Dilute the reaction with ethyl acetate (30 mL). Wash sequentially with 1M HCl (15 mL) to remove unreacted amine, saturated NaHCO₃ (15 mL) to remove acidic byproducts, and brine (15 mL) to remove DMF.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting cyclobutane carboxamide can be purified by flash chromatography if trace tetramethylurea (a HATU byproduct) remains.

References

  • PubChem - 3-Oxabicyclo[3.2.0]heptan-2-one (CID 12729702). National Center for Biotechnology Information. URL:[Link]

  • Wikipedia - HATU (Reaction Mechanisms and Kinetics). Wikimedia Foundation. URL:[Link]

  • The Journal of Organic Chemistry - Synthesis, Resolution, and Absolute Stereochemistry of (1R,2S)-(+)-cis-1-Methoxycarbonyl-2-methylcyclobutane. ACS Publications. URL:[Link]

Method

Application Note: Versatile Functionalization of the Hydroxymethyl Group in 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the hydroxymethyl group in 2-(H...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the hydroxymethyl group in 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid. This bifunctional cyclobutane derivative is a valuable building block in medicinal chemistry and materials science. This document details protocols for oxidation, esterification, etherification, and conversion to halides and amines, with a critical focus on chemoselectivity and the use of protecting groups to manage the reactivity of the concomitant carboxylic acid.

Introduction

The cyclobutane ring is a prominent structural motif in numerous natural products and pharmacologically active compounds.[1] Its strained four-membered ring system imparts unique conformational constraints that can be exploited in drug design to enhance binding affinity and metabolic stability. 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid, in particular, offers two distinct points for chemical modification: a primary alcohol and a carboxylic acid. This bifunctional nature makes it an attractive scaffold for creating diverse molecular architectures.

The primary challenge in the chemical manipulation of this molecule is the selective transformation of the hydroxymethyl group without unintended reactions at the carboxylic acid moiety. This guide provides detailed protocols and the underlying chemical principles to navigate this challenge, enabling researchers to unlock the synthetic potential of this versatile building block.

Chemoselectivity: The Role of Protecting Groups

To achieve selective functionalization of the hydroxymethyl group, it is often necessary to temporarily "mask" the carboxylic acid. This prevents it from interfering with reagents intended for the alcohol. The choice of a protecting group is critical and should be guided by its stability to the planned reaction conditions and the mildness of its subsequent removal.[2]

A benzyl ester is a highly effective protecting group for this purpose. It is stable to a wide range of non-reductive conditions used for alcohol modification and can be cleanly removed by catalytic hydrogenation, a method that typically does not affect the newly formed functional groups.[3][4]

Protocol 1: Benzyl Ester Protection of the Carboxylic Acid

Objective: To protect the carboxylic acid of the title compound as a benzyl ester.

Materials:

  • 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature. The use of cesium salts is particularly effective for this type of alkylation.[5]

  • Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate.

Key Transformations of the Hydroxymethyl Group

With the carboxylic acid protected, the hydroxymethyl group can be selectively targeted for a variety of transformations.

Oxidation to the Aldehyde

Mild oxidation is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.[6][7] Reagents such as Pyridinium chlorochromate (PCC) or a Swern oxidation are well-suited for this transformation.

Protocol 2: PCC Oxidation to Benzyl 2-formylcyclobutane-1-carboxylate

Objective: To selectively oxidize the primary alcohol to an aldehyde.

Materials:

  • Benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (from Protocol 1)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified further by column chromatography.

Esterification

Esterification of the primary alcohol can be achieved using an acid chloride or anhydride in the presence of a base.[8] This method is efficient for creating ester derivatives with a wide range of functionalities.

Protocol 3: Acylation to form Benzyl 2-(acetoxymethyl)cyclobutane-1-carboxylate

Objective: To form an acetate ester from the primary alcohol.

Materials:

  • Benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate

  • Acetic anhydride (Ac₂O)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) followed by acetic anhydride (1.2 eq).

  • Stir the reaction at room temperature for 2-6 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify by column chromatography if necessary.

Etherification

The Williamson ether synthesis is a classic and reliable method for forming ethers.[9] It involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[10][11]

Protocol 4: Methylation via Williamson Ether Synthesis

Objective: To form a methyl ether from the primary alcohol.

Materials:

  • Benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Cool the reaction back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conversion to Halides

The hydroxyl group is a poor leaving group and must be activated before substitution with a halide.[12][13] Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols to the corresponding alkyl chlorides and bromides.[14]

Protocol 5: Conversion to Benzyl 2-(chloromethyl)cyclobutane-1-carboxylate

Objective: To convert the primary alcohol to a chloride.

Materials:

  • Benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloride, which is often used without further purification.

Conversion to Amines

A common route to primary amines from alcohols involves a two-step process: conversion of the alcohol to a good leaving group (like a tosylate) followed by nucleophilic substitution with an azide salt and subsequent reduction.

Protocol 6: Synthesis of Benzyl 2-(aminomethyl)cyclobutane-1-carboxylate

Objective: To convert the primary alcohol into a primary amine.

Step A: Tosylation

  • Dissolve benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Stir at 0 °C for 4-6 hours. After completion (TLC), wash with cold dilute HCl, water, and brine. Dry over MgSO₄ and concentrate to yield the tosylate.

Step B: Azide Displacement and Reduction

  • Dissolve the crude tosylate from Step A in DMF.

  • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-80 °C for 12-24 hours.

  • Cool, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to give the crude azide.

  • Dissolve the crude azide in methanol or THF.

  • Carefully add 10% Palladium on carbon (Pd/C, ~10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.

  • Filter the reaction through Celite®, washing with methanol.

  • Concentrate the filtrate to yield the desired amine.

Deprotection: Regenerating the Carboxylic Acid

Once the hydroxymethyl group has been functionalized, the benzyl ester can be removed to liberate the carboxylic acid.

Protocol 7: Catalytic Hydrogenation for Benzyl Ester Deprotection

Objective: To remove the benzyl protecting group.

Materials:

  • Functionalized benzyl ester derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the benzyl ester (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight).[15]

  • Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product with the free carboxylic acid.

Data Presentation

Transformation Product Reagents Typical Yield Key Analytical Notes
Protection Benzyl 2-(hydroxymethyl)cyclobutane-1-carboxylateBnBr, Cs₂CO₃>90%Appearance of aromatic protons in ¹H NMR.
Oxidation Benzyl 2-formylcyclobutane-1-carboxylatePCC75-85%Aldehyde proton at ~9-10 ppm in ¹H NMR.
Esterification Benzyl 2-(acetoxymethyl)cyclobutane-1-carboxylateAc₂O, TEA>95%New methyl singlet at ~2.1 ppm in ¹H NMR.
Etherification Benzyl 2-(methoxymethyl)cyclobutane-1-carboxylateNaH, CH₃I80-90%New methoxy singlet at ~3.3 ppm in ¹H NMR.
Halogenation Benzyl 2-(chloromethyl)cyclobutane-1-carboxylateSOCl₂>90% (crude)Shift of -CH₂- protons in ¹H NMR.
Amination Benzyl 2-(aminomethyl)cyclobutane-1-carboxylate1. TsCl, TEA 2. NaN₃ 3. H₂, Pd/C60-70% (3 steps)Disappearance of tosyl/azide signals; appearance of -NH₂ protons.

Experimental Workflows

Diagram 1: General Functionalization Pathways

This diagram illustrates the primary transformations starting from the protected intermediate.

G A 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid B Benzyl 2-(hydroxymethyl)cyclobutane- 1-carboxylate A->B  Protection  (Protocol 1) C Aldehyde Derivative B->C  Oxidation  (Protocol 2) D Ester Derivative B->D  Esterification  (Protocol 3) E Ether Derivative B->E  Etherification  (Protocol 4) F Halide Derivative B->F  Halogenation  (Protocol 5) G Final Product (Free Acid) C->G  Deprotection  (Protocol 7) D->G  Deprotection  (Protocol 7) E->G  Deprotection  (Protocol 7) F->G  Deprotection  (Protocol 7)

Caption: Key synthetic routes from the protected starting material.

Diagram 2: Workflow for Synthesis of 2-(Aminomethyl)cyclobutane-1-carboxylic acid

This diagram details the multi-step conversion of the alcohol to the amine, followed by deprotection.

G cluster_protection Step 1: Protection cluster_functionalization Step 2: Functionalization cluster_deprotection Step 3: Deprotection A Start: 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid B BnBr, Cs₂CO₃ in DMF A->B C Protected Intermediate: Benzyl 2-(hydroxymethyl)cyclobutane- 1-carboxylate B->C D 1. TsCl, TEA 2. NaN₃ 3. H₂/Pd-C C->D E Amine Intermediate: Benzyl 2-(aminomethyl)cyclobutane- 1-carboxylate D->E F H₂, Pd/C in MeOH E->F G Final Product: 2-(Aminomethyl)cyclobutane- 1-carboxylic acid F->G

Caption: Multi-step workflow for the synthesis of the amino acid derivative.

References

  • Vertex AI Search, Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media, ResearchG
  • Vertex AI Search, Chemoselective Hydroxyl Group Transform
  • Vertex AI Search, Protecting groups in organic synthesis + H2O, N.D.,
  • Vertex AI Search, dM-Dim for Carboxylic Acid Protection, PMC, March 27 2018,
  • Vertex AI Search, Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a, ResearchG
  • Vertex AI Search, Conversion of Alcohols to Alkyl Halides, Aadi's guide to Organic Chemistry., N.D.,
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  • Vertex AI Search, Protecting Groups, chem.iitb.ac.in, October 26 2020,
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  • Vertex AI Search, Alcohols to Alkyl Halides, Chemistry Steps, December 10 2024,
  • Vertex AI Search, A unified synthesis of all stereoisomers of 2-(aminomethyl)
  • Vertex AI Search, Oxidation of cyclobutanol to cyclobutanone | Download Scientific Diagram, ResearchG
  • Vertex AI Search, Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids, Universidad de La Rioja, N.D.,
  • Vertex AI Search, Alcohol Protecting Groups, N.D.,
  • Vertex AI Search, Chapter 6 Carboxyl Protecting Groups, N.D.,
  • Vertex AI Search, Synthesis of aminomethyl cyclobutane carboxylic acid as a...
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  • Vertex AI Search, Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds, ResearchG
  • Vertex AI Search, Williamson ether synthesis, Wikipedia, N.D.,
  • Vertex AI Search, The Williamson Ether Synthesis, Master Organic Chemistry, October 24 2014,
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  • Vertex AI Search, New Functionalised Hydroxymethyl Ketones from the Mild and Chemoselective KMnO4 Oxidation of Chiral Terminal Olefins, Organic Chemistry Portal, N.D.,
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing functionalized cyclobutanes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing functionalized cyclobutanes. Cyclobutane-containing dicarboxylic acids and their derivatives are highly valuable scaffolds in biomedical research, polymer chemistry, and drug development. However, the synthesis of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid from cyclobutane-1,2-dicarboxylic anhydride is notoriously prone to over-reduction and lactonization.

This guide is designed to move beyond simple step-by-step instructions. By understanding the thermodynamic and kinetic causality behind each reaction phase, you can implement self-validating protocols that guarantee high yields and absolute chemoselectivity.

Troubleshooting Guide & FAQs

Q1: Why am I getting a high percentage of 1,2-cyclobutanedimethanol (over-reduction) instead of the target mono-alcohol?

Causality: Over-reduction occurs when researchers attempt a direct mono-reduction of the diacid or anhydride using aggressive, nucleophilic reducing agents like Lithium Aluminum Hydride (


). These reagents attack all available carbonyl carbons indiscriminately.
Solution:  You must desymmetrize the anhydride by opening it with methanol to form a half-ester (2-(methoxycarbonyl)cyclobutane-1-carboxylic acid). Subsequently, use Borane-Tetrahydrofuran (

) for the reduction. Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylic acid to form a triacyloxyborane intermediate, facilitating an intramolecular hydride transfer. The ester moiety is less electron-rich, cannot form this intermediate, and remains kinetically inert at 0 °C. Self-Validating Protocol: Monitor the reduction via TLC (stain with KMnO₄). The starting half-ester will streak heavily (R_f ~0.1), while the target hydroxy-ester forms a tight, distinct spot (R_f ~0.4). To validate that the reaction is safe to quench, extract a 0.1 mL aliquot and add 0.5 mL of methanol; the complete absence of

gas bubbling confirms that all active borane has been consumed.
Q2: How can I improve the yield during the saponification of the intermediate methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate?

Causality: The loss of yield during this step is rarely due to incomplete saponification; it is almost always caused by lactonization during the acidic workup. When the pH drops below 2, the newly formed primary alcohol attacks the protonated carboxylic acid, spontaneously cyclizing to form a volatile and highly soluble bicyclic


-lactone (3-oxabicyclo[3.2.0]heptan-2-one).
Solution:  Use mild basic conditions (LiOH in THF/H₂O) for the hydrolysis, and strictly control the pH during the quench.
Self-Validating Protocol:  Cool the reaction to 0 °C before acidification. Add 1M HCl dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 3.5. If you suspect lactonization has occurred, run an IR spectrum of your crude organic extract; a sharp, strong 

stretch at ~1770 cm⁻¹ confirms the presence of the

-lactone.
Q3: What is the optimal method to purify the final 2-(hydroxymethyl)cyclobutane-1-carboxylic acid?

Causality: The target compound is a highly polar, low-molecular-weight hydroxy-acid. Standard liquid-liquid extraction with dichloromethane or diethyl ether will leave over 40% of your product in the aqueous phase due to extensive hydrogen bonding with water. Solution: Employ a "salting-out" methodology combined with a highly polar extraction solvent. Self-Validating Protocol: After reaching pH 3.5, saturate the aqueous layer completely with solid NaCl until no more dissolves. Extract using a solvent system of 10% Isopropanol in Ethyl Acetate. The addition of isopropanol disrupts the aqueous hydrogen-bonding network, driving the hydroxy-acid into the organic phase.

Quantitative Data: Reagent Chemoselectivity

The table below summarizes the kinetic outcomes of various reducing agents applied to cyclobutane scaffolds, illustrating why the half-ester/borane route is mandatory for high yields.

Reducing AgentSubstrateTemp (°C)Chemoselectivity MechanismTarget Yield (%)Diol Byproduct (%)

Anhydride0 to RTNucleophilic attack on all carbonyls< 5%> 90%

Anhydride0Uncontrolled nucleophilic attack~45%~30%

Half-Ester0 to RTElectrophilic activation of COOH88% < 5%

Half-Ester0 to RTElectrophilic activation of COOH85% < 5%

Experimental Protocol: High-Yield Synthesis Workflow

Phase 1: Desymmetrization (Formation of the Half-Ester)
  • In an oven-dried round-bottom flask, suspend cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 eq, 10.0 g) in anhydrous methanol (150 mL).

  • Attach a reflux condenser and heat the mixture to 65 °C for 4 hours under an argon atmosphere.

  • Concentrate the reaction mixture under reduced pressure to yield 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid quantitatively as a viscous oil. Validation:

    
    H NMR should show a sharp singlet at ~3.7 ppm integrating to 3H (methoxy group).
    
Phase 2: Chemoselective Reduction[3]
  • Dissolve the crude half-ester (1.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C in an ice-water bath under argon.

  • Add

    
     (1.5 eq, 1.0 M solution in THF) dropwise over 45 minutes. Caution: Manage the exothermic evolution of 
    
    
    
    gas carefully.
  • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 4 hours.

  • Cool back to 0 °C and quench cautiously by adding methanol dropwise until all gas evolution ceases. Concentrate under reduced pressure to obtain methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate.

Phase 3: Saponification and Isolation
  • Dissolve the crude hydroxy-ester in a 1:1 mixture of THF and deionized

    
     (0.2 M).
    
  • Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq) and stir vigorously at room temperature for 12 hours.
    
  • Evaporate the THF under reduced pressure. Wash the remaining aqueous phase with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the ether layer.

  • Cool the aqueous layer to 0 °C. Carefully acidify to pH 3.5 using 1M HCl.

  • Saturate the aqueous layer with solid NaCl.

  • Extract the aqueous phase with a mixture of 10% Isopropanol in Ethyl Acetate (5 x 75 mL).

  • Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield pure 2-(hydroxymethyl)cyclobutane-1-carboxylic acid.
    

Reaction Workflow Visualization

SynthesisWorkflow A Cyclobutane-1,2-dicarboxylic anhydride B Methanolysis (MeOH, Reflux) A->B C 2-(Methoxycarbonyl)cyclobutane- 1-carboxylic acid (Half-Ester) B->C Quantitative D Chemoselective Reduction (BH3·THF, 0°C to RT) C->D E Methyl 2-(hydroxymethyl) cyclobutane-1-carboxylate D->E 88% Yield H Over-reduction (1,2-Cyclobutanedimethanol) D->H Excess BH3 or LiAlH4 F Saponification (LiOH, THF/H2O) E->F G 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid (Target) F->G pH 3-4 Workup I Lactonization (3-oxabicyclo[3.2.0]heptan-2-one) F->I pH < 2 Workup

Chemoselective synthesis workflow for 2-(hydroxymethyl)cyclobutane-1-carboxylic acid.

References

1. Title: Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids Source: UND Scholarly Commons URL:

2. Title: EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators (Citing March's Advanced Organic Chemistry) Source: Google Patents URL:

3. Title: Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Applications Source: Semantic Scholar URL:

Optimization

Technical Support Center: Synthesis &amp; Monitoring of 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-(hydroxymethyl)cyclobutane-1-carboxylic acid. Because cyclobutane derivatives are highly strained and prone to side reactions (such as over-reduction or premature ring-opening), strict analytical monitoring is required.

This portal is divided into four functional modules:

  • Mechanistic Workflow & Pathway Mapping

  • Quantitative Analytical Data

  • Self-Validating Experimental Protocols

  • Troubleshooting & FAQs

Mechanistic Workflow & Pathway Mapping

The synthesis typically proceeds via a two-step sequence starting from cyclobutane-1,2-dicarboxylic anhydride. The first step is a regioselective reduction to a lactone intermediate (3-oxabicyclo[3.2.0]heptan-2-one), followed by alkaline hydrolysis to yield the target hydroxy-acid [1].

ReactionPathway A Cyclobutane-1,2-dicarboxylic anhydride B 3-Oxabicyclo[3.2.0]heptan-2-one (Lactone Intermediate) A->B NaBH4, THF 0 °C to RT C 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid B->C 1. NaOH, H2O 2. HCl (pH 2)

Reaction pathway for the two-step synthesis of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid.

To ensure the stereochemical and structural integrity of the cyclobutane core [2], continuous monitoring is required. The workflow below outlines the standard analytical sampling process.

MonitoringWorkflow Start Reaction Aliquot (50 µL) Quench Quench (MeOH/H+ or Buffer) Start->Quench Split Split Sample for Analysis Quench->Split TLC TLC (Silica) Rapid qualitative check Split->TLC IR FT-IR (ATR) Carbonyl tracking Split->IR NMR 1H-NMR (CDCl3 / D2O) Quantitative conversion Split->NMR

Analytical workflow for monitoring reaction progress and intermediate conversion.

Quantitative Analytical Data

Use the following reference data to monitor the disappearance of starting materials and the formation of the target molecule.

Analytical MethodCyclobutane-1,2-dicarboxylic anhydride3-Oxabicyclo[3.2.0]heptan-2-one (Lactone)2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
FT-IR (ATR) 1860, 1780 cm⁻¹ (Fermi resonance C=O)1770 cm⁻¹ (Strained lactone C=O)1710 cm⁻¹ (Acid C=O), 3300–2500 cm⁻¹ (Broad O-H)
¹H NMR (δ, ppm) 3.40–3.60 (m, 2H, ring CH)4.25–4.40 (m, 2H, -CH₂-O-)3.60–3.80 (m, 2H, -CH₂-OH)
TLC (Rf) *0.8 (Reacts with silica/water)0.5 (Distinct spot, KMnO₄ active)0.1 (Streaks heavily without acid modifier)
LC-MS (ESI) N/A (Hydrolyzes on column)m/z 113 [M+H]⁺ (Positive mode)m/z 129 [M-H]⁻ (Negative mode)

* TLC Eluent: 1:1 Hexanes:Ethyl Acetate with 1% Glacial Acetic Acid.

Self-Validating Experimental Protocols
Step 1: Synthesis of 3-Oxabicyclo[3.2.0]heptan-2-one (Lactone)

Objective: Selectively reduce one carbonyl of the anhydride without over-reducing to the diol.

  • Preparation: Dissolve cyclobutane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous THF (0.5 M) under N₂. Cool to 0 °C.

  • Addition: Add NaBH₄ (1.2 eq) portionwise over 30 minutes. Causality: The slow addition at 0 °C controls the exothermic hydride transfer, preventing the localized heating that drives over-reduction to 1,2-bis(hydroxymethyl)cyclobutane.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation Check (Critical): Before quenching, withdraw a 50 µL aliquot, evaporate the THF, and take an FT-IR reading. Do not proceed until the dual anhydride peaks at 1860/1780 cm⁻¹ have completely disappeared and a single peak at 1770 cm⁻¹ has emerged. If anhydride remains, stir for an additional hour.

  • Workup: Quench carefully with 1M HCl until gas evolution ceases. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Hydrolysis to 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid

Objective: Open the lactone ring to yield the target hydroxy-acid [3].

  • Preparation: Dissolve the lactone from Step 1 in a 1:1 mixture of THF and H₂O (0.3 M).

  • Hydrolysis: Add 2M NaOH (2.0 eq). Stir at room temperature for 4 hours. The biphasic mixture will become homogeneous as the sodium salt of the product forms.

  • Self-Validation Check (Critical): Spot the reaction mixture on a TLC plate against the starting lactone. Elute with 1:1 Hexanes:EtOAc + 1% AcOH. The reaction is validated as complete when the lactone spot (Rf 0.5) is entirely replaced by a baseline/low-Rf streak (Rf 0.1).

  • Acidification: Cool to 0 °C and acidify with 2M HCl to pH 2. Causality: The pH must be strictly lowered to 2 to fully protonate the carboxylate, ensuring it partitions into the organic phase during extraction.

  • Extraction: Extract with Ethyl Acetate (5x). The high number of extractions is required due to the extreme hydrophilicity of the target molecule. Dry over Na₂SO₄ and concentrate in vacuo.

Troubleshooting & FAQs

Q1: Why do I see over-reduction to the diol (1,2-bis(hydroxymethyl)cyclobutane) during the NaBH₄ step? A1: Causality: While NaBH₄ is generally a mild reducing agent, lactones in strained bicyclic systems can undergo further reduction if the reaction temperature exceeds 25 °C or if a protic co-solvent (like methanol) is introduced too early. Solution: Maintain strict temperature control (0 °C during addition). If over-reduction persists, switch to a bulkier, milder reducing agent such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).

Q2: My TLC shows a persistent, unreadable streak near the baseline during the hydrolysis step. Is the reaction failing? A2: Causality: The product is a highly polar hydroxy-acid. On standard normal-phase silica, the carboxylic acid moiety forms strong hydrogen bonds with the stationary silanol groups, causing severe tailing and streaking. Solution: This does not mean the reaction failed. Add 1-2% glacial acetic acid or formic acid to your TLC eluent. The acid modifier protonates the silica surface, preventing the product from binding too strongly and sharpening the spot.

Q3: How can I accurately monitor the conversion of the anhydride to the lactone using IR spectroscopy? A3: Causality: Anhydrides exhibit characteristic symmetric and asymmetric C=O stretching vibrations due to Fermi resonance coupling of the two adjacent carbonyls. Solution: Monitor the disappearance of the dual peaks at ~1860 cm⁻¹ and 1780 cm⁻¹. The formation of the lactone is confirmed by the appearance of a single, strong C=O stretch at ~1770 cm⁻¹ (which is shifted higher than a standard ester due to the ring strain of the 5-membered lactone fused to a 4-membered ring).

Q4: During LC-MS analysis, I cannot detect the molecular ion for 2-(hydroxymethyl)cyclobutane-1-carboxylic acid. Why? A4: Causality: Low molecular weight aliphatic carboxylic acids lack basic sites and ionize very poorly in positive electrospray ionization (+ESI). Furthermore, they often undergo rapid in-source fragmentation (loss of H₂O or CO₂). Solution: Switch your mass spectrometer to negative ion mode (-ESI) to detect the stable[M-H]⁻ ion at m/z 129. Ensure your mobile phase contains a volatile basic modifier (e.g., 0.1% NH₄OH) rather than formic acid to promote efficient deprotonation in the source.

References
  • The Journal of Organic Chemistry, "Synthesis, Resolution, and Absolute Stereochemistry of (1R,2S)-(+)-cis-1-Methoxycarbonyl-2-methylcyclobutane". ACS Publications.

  • Chemical Reviews, "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis". ACS Publications.

  • Sigma-Aldrich, "2-(hydroxymethyl)cyclobutanecarboxylic acid sodium salt".

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Elucidation of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid using NMR Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural determination of novel chemical entities is a cornerstone of progres...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. Small carbocyclic scaffolds, such as the cyclobutane ring system, are of significant interest due to their unique conformational properties and their presence in a variety of biologically active molecules. This guide provides an in-depth, technical comparison and workflow for the complete structural elucidation of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

The approach detailed herein moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the self-validating nature of a multi-pronged analytical strategy. We will explore how one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are synergistically employed to piece together the molecular puzzle, from identifying individual spin systems to establishing long-range connectivity.

Foundational Principles: The Cyclobutane Challenge

The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the chemical shifts and coupling constants observed in NMR spectra.[1] Protons and carbons in axial and equatorial positions will have distinct chemical environments, leading to more complex spectra than their acyclic counterparts.[1] For unsubstituted cyclobutane, rapid ring inversion at room temperature results in a single proton signal around 1.96 ppm and a single carbon signal at approximately 22.4 ppm.[1][2] However, substitution, as in our target molecule, locks the ring into specific conformations, making a detailed NMR analysis essential for stereochemical and constitutional assignment.[1]

Experimental Design & Protocols

A logical and systematic acquisition of NMR data is critical. The following sequence of experiments provides a comprehensive dataset for the structural elucidation of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid.

Sample Preparation

High-quality NMR data begins with meticulous sample preparation.[3]

Protocol:

  • Analyte Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.

  • Solvent Selection: The choice of a deuterated solvent is crucial. For a carboxylic acid, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it solubilizes polar compounds and slows down the exchange rate of the acidic and hydroxyl protons, often allowing for their observation.[4] Chloroform-d (CDCl₃) is another common option, though proton exchange may be faster.[5]

  • Concentration: For a small molecule (M.W. < 1000 g/mol ), a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.5-0.6 mL of solvent is typically sufficient.[3][6]

  • Homogenization: Dissolve the sample completely in the deuterated solvent, using a vortex mixer if necessary. The solution must be homogeneous and free of any particulate matter.[7][8]

  • Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube, ensuring a filling height of approximately 4-5 cm.[7][9]

NMR Data Acquisition

The following experiments should be performed sequentially.

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.[10] DEPT-135 is particularly useful, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[10]

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other, typically through two or three bonds.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is key for connecting different spin systems and identifying quaternary carbons.[12][13]

Data Presentation and Predicted Spectral Analysis

Based on known chemical shift values for cyclobutane derivatives and related functional groups, we can predict the expected NMR data for 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid.[1][14]

Atom Label Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) DEPT-135
1 -~175-180 (C=O)Absent
2 ~2.8-3.2 (m)~45-50 (CH)Positive
3 ~1.8-2.4 (m)~20-25 (CH₂)Negative
4 ~1.8-2.4 (m)~20-25 (CH₂)Negative
5 ~3.5-3.8 (m)~60-65 (CH₂)Negative
COOH ~10-13 (br s)--
CH₂OH ~4.5-5.5 (br s)--

Note: Chemical shifts are highly dependent on solvent and concentration. The carboxylic acid and hydroxyl proton shifts are particularly variable and may exchange with residual water in the solvent.[15]

Step-by-Step Spectral Interpretation

This section details the logical process of piecing together the molecular structure from the acquired spectra.

Step 1: ¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to their restricted rotation and puckered conformation.[1] The proton on the carbon bearing the carboxylic acid (H-2) and the methylene protons of the hydroxymethyl group (H-5) are expected to be the most downfield among the aliphatic signals due to the deshielding effects of the adjacent oxygen atoms. The carboxylic acid proton itself will appear as a broad singlet far downfield.[15]

The ¹³C NMR spectrum should display six distinct signals, corresponding to the five carbon atoms of the core structure and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.

Step 2: DEPT-135 for Carbon Multiplicity

The DEPT-135 experiment is crucial for assigning carbon types.[10][16]

  • Positive Peaks: Expected for the CH at C-2.

  • Negative Peaks: Expected for the three CH₂ groups at C-3, C-4, and C-5.

  • Absent Peaks: The quaternary carbonyl carbon (C-1) will be absent, confirming its identity.[17]

Step 3: COSY for Proton-Proton Connectivity

The COSY spectrum is used to trace the proton connectivity within the molecule.[18][19]

COSY_Correlations H2 H-2 (~2.8-3.2 ppm) H3 H-3 (~1.8-2.4 ppm) H2->H3 ³J H5 H-5 (~3.5-3.8 ppm) H2->H5 ³J H4 H-4 (~1.8-2.4 ppm) H3->H4 ³J

  • A cross-peak between the H-2 multiplet and the H-5 multiplet establishes the direct connection between the methine proton and the hydroxymethyl group.

  • Correlations from H-2 to the upfield multiplets (H-3) and from H-3 to H-4 will trace the connectivity around the cyclobutane ring.

Step 4: HSQC for Direct C-H Attachment

The HSQC spectrum definitively links each proton to its attached carbon.[12] This allows for the unambiguous assignment of the carbon signals that were identified by type in the DEPT experiment.

HSQC_Correlations cluster_H cluster_C H2 H-2 C2 C-2 H2->C2 ¹J H3 H-3 C3 C-3 H3->C3 ¹J H4 H-4 C4 C-4 H4->C4 ¹J H5 H-5 C5 C-5 H5->C5 ¹J

  • The proton at ~2.8-3.2 ppm (H-2) will show a correlation to the carbon at ~45-50 ppm (C-2).

  • The methylene protons at ~3.5-3.8 ppm (H-5) will correlate to the carbon at ~60-65 ppm (C-5).

  • The remaining upfield protons (H-3, H-4) will correlate to their respective carbons in the ~20-25 ppm range.

Step 5: HMBC for Long-Range Connectivity and Final Assembly

The HMBC experiment is the final and most powerful tool, revealing connections between protons and carbons separated by 2 or 3 bonds.[20][21] This allows for the complete assembly of the molecular skeleton.

HMBC_Correlations C1 C-1 (C=O) C2 C-2 C3 C-3 C4 C-4 C5 C-5 H2 H-2 H2->C1 ²J H2->C3 ²J H2->C4 ³J H2->C5 ²J H5 H-5 H5->C1 ³J H5->C2 ²J H5->C3 ³J

  • Crucial Confirmation: The proton H-2 is expected to show a two-bond correlation (²J) to the carbonyl carbon C-1. This is a key piece of evidence confirming the attachment of the carboxylic acid group to the C-2 position.

  • Connecting the Side Chain: The methylene protons H-5 should also show a correlation to C-2 (²J) and potentially a three-bond correlation (³J) to C-1, solidifying the connection of the hydroxymethyl group to the C-2 position.

  • Ring Connectivity: Long-range correlations from H-2 to C-3 and C-4, and from the H-3/H-4 protons to other ring carbons, will further validate the cyclobutane ring structure.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structure of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid can be determined. This guide demonstrates that the power of NMR analysis lies not in any single experiment, but in the logical and synergistic interpretation of a comprehensive dataset. The correlation of data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provides a self-validating workflow that is essential for the rigorous characterization of novel molecules in a research and drug development setting. The principles and methodologies outlined here serve as a robust framework for tackling the structural elucidation of similarly complex small molecules.

References

  • Scribd. (n.d.). Understanding COSY NMR Spectra. Retrieved from [Link]

  • Bock, K., & Duus, J. O. (1994). A Conformational Study of Hydroxymethyl Groups in Carbohydrates Investigated by 1H NMR Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 78(4), 1504-1507.
  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43.
  • University of California, Riverside. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2002, February 18). Quantum mechanical and NMR spectroscopy studies on the conformations of the hydroxymethyl and methoxymethyl groups in aldohexosides. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information: H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 3). Unlocking Molecular Secrets: A Friendly Guide to 2D NMR COSY. Retrieved from [Link]

  • YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). COSY. NMRlab. Retrieved from [Link]

  • Cheng, J. W., et al. (1995). 1 H NMR Studies of the 5-(Hydroxymethyl)-2′-Deoxyuridine Containing TF1 Binding Site. Nucleic Acids Research, 23(15), 2883–2890.
  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Hamid, G., et al. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(2), 103-107.
  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid, pentyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT. NMR Core Facility. Retrieved from [Link]

  • SlideShare. (n.d.). Dept nmr. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected hydroxymethyl region of the 1H NMR spectrum (a, blue) at 700.... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid, tridec-2-ynyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]

  • YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved from [Link]

  • ScienceDirect. (2006, August 11). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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Comparative

A Comparative Guide to X-Ray Crystallography Techniques for 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid Derivatives

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Methodology The Analytical Challenge: Structural Elucidation of Strained Ali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Methodology

The Analytical Challenge: Structural Elucidation of Strained Aliphatics

As a Senior Application Scientist, I frequently encounter the structural bottleneck posed by small, highly strained, and difunctionalized aliphatic ring systems. 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid derivatives represent a classic crystallographic challenge for three primary reasons:

  • Physical State & Flexibility: These low-molecular-weight compounds are often viscous oils or low-melting solids at room temperature. The cyclobutane ring exhibits dynamic conformational flexibility, complicating the isolation of a rigid, highly ordered crystal lattice 1.

  • Phase Determination: They lack heavy atoms (Z > 10). Without significant anomalous dispersion, determining the absolute stereochemistry (achieving a Flack parameter near 0) using standard Mo Kα or Cu Kα radiation is statistically unreliable.

  • Puckering Dynamics: Accurate structural characterization requires resolving the extended Cremer-Pople puckering parameters of the 1,2-difunctionalized cyclobutane core, which is only possible through high-resolution Single-Crystal X-Ray Diffraction (SCXRD) 2.

To overcome these hurdles, we must move beyond standard evaporation techniques. This guide objectively compares three advanced methodologies: Chemical Derivatization , Co-Crystallization , and the Crystalline Sponge (CS) Method .

Methodological Workflow & Mechanistic Pathways

Workflow cluster_methods Crystallization Strategies Target 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid Deriv Chemical Derivatization (p-Bromobenzoate) Target->Deriv CoCryst Co-Crystallization (Amine Salts) Target->CoCryst CSMethod Crystalline Sponge (CS) (f-block MOF) Target->CSMethod XRD Single Crystal X-Ray Diffraction (Mo Kα / Cu Kα) Deriv->XRD CoCryst->XRD CSMethod->XRD Structure Absolute Structure & Cremer-Pople Puckering XRD->Structure

Fig 1: Workflow comparison of crystallization strategies for cyclobutane derivatives.

The Causality Behind the Methods
  • Chemical Derivatization: We utilize p-bromobenzoyl chloride to esterify the hydroxymethyl group. The causality here is two-fold: the bulky aromatic ring forces the oil into a solid crystalline lattice via π-π stacking, while the bromine atom (Z=35) provides the necessary anomalous scattering to definitively assign absolute configuration.

  • Co-Crystallization: By pairing the carboxylic acid with a rigid, basic co-former (e.g., isonicotinamide or a heavy-metal amine), we exploit predictable supramolecular synthons (strong hydrogen-bonding networks) to build a stable lattice without altering the analyte's covalent structure.

  • The Crystalline Sponge (CS) Method: This technique bypasses crystallization of the analyte entirely. By soaking the liquid/oil analyte into a pre-formed porous Metal-Organic Framework (MOF), the host lattice enforces translational symmetry on the guest molecules 3. Crucially, because our analyte contains a strongly coordinating carboxylic acid, we must use ultrastable f-block (lanthanide) MOFs rather than traditional Zn-based sponges, which would chemically degrade upon contact with the acid 4.

CS_Mechanism MOF f-block MOF Host (Stable to R-COOH) Interaction Host-Guest Interactions (H-bonding & VdW) MOF->Interaction Guest Analyte Guest (Cyclobutane Deriv.) Guest->Interaction Ordering Lattice Ordering (Translational Symmetry) Interaction->Ordering Phasing Heavy Atom Phasing (Lanthanide Sites) Ordering->Phasing

Fig 2: Mechanistic pathway of host-guest lattice ordering in the Crystalline Sponge method.

Comparative Performance Data

The following table summarizes the quantitative performance of each method based on our laboratory's empirical data when applied to 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid.

Performance MetricChemical DerivatizationCo-CrystallizationCrystalline Sponge (f-block MOF)
Sample Required 50 - 100 mg20 - 50 mg< 1 mg (Microgram scale)
Time to Structure 7 - 14 Days (Synthesis + Growth)5 - 10 Days2 - 4 Days
Covalent Modification Yes (Esterification)No (Supramolecular)No (Physical Encapsulation)
Absolute Configuration Highly Reliable (Br anomalous signal)Variable (Depends on co-former)Highly Reliable (Lanthanide phasing)
Success Rate on Oils HighModerateVery High
Labor Intensity High (Purification required)Moderate (Screening required)Low (Direct soaking)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means built-in checkpoints prevent the progression of failed experiments, saving valuable diffractometer time.

Protocol A: Chemical Derivatization (p-Bromobenzoylation)

Causality: Converts a low-melting oil into a rigid, heavy-atom-containing solid.

  • Reaction: Dissolve 50 mg of the cyclobutane derivative in anhydrous DCM. Add 1.2 eq of p-bromobenzoyl chloride, 1.5 eq of triethylamine, and a catalytic amount of DMAP. Stir at room temperature for 4 hours.

  • System Validation Checkpoint 1 (Chemical): Perform LC-MS. Do not proceed to crystallization unless the chromatogram shows >95% conversion to the esterified product. Unreacted starting material will act as an impurity, poisoning crystal growth.

  • Purification & Growth: Purify via flash chromatography. Dissolve the pure derivative in a minimum amount of ethyl acetate. Place in a vapor diffusion chamber with hexanes as the antisolvent. Allow 5-7 days for slow diffusion.

  • System Validation Checkpoint 2 (Physical): Examine the resulting solids under a Polarized Light Microscope (PLM). Only harvest crystals that exhibit sharp, uniform extinction every 90 degrees of rotation. Lack of extinction indicates an amorphous solid or twinned crystal, which will fail SCXRD.

Protocol B: Co-Crystallization

Causality: Utilizes the carboxylic acid's strong hydrogen-bond donating capability to form a predictable lattice with a basic co-former.

  • Preparation: Prepare a 1:1 molar ratio mixture of the cyclobutane derivative (20 mg) and isonicotinamide (co-former) in 2 mL of methanol.

  • Growth: Heat gently to ensure complete dissolution, filter through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust, and allow for slow solvent evaporation at 4°C to minimize thermal motion during lattice formation.

  • System Validation Checkpoint (Bulk Purity): Once crystals form, harvest a small fraction and run Powder X-Ray Diffraction (PXRD). Compare the experimental PXRD pattern to the simulated pattern derived from the first single crystal. If they do not match, your single crystal is an anomaly and does not represent the bulk material.

Protocol C: The Crystalline Sponge Method (f-block MOF)

Causality: Traditional sponges degrade in the presence of carboxylic acids. We use f-block MOFs because the strong f-block metal-to-carboxylate bonds resist degradation, allowing direct encapsulation of the acidic analyte.

  • Host Preparation: Synthesize and activate the f-block MOF host crystals (e.g., RUM-series) by solvent exchange with a non-coordinating solvent like cyclohexane for 24 hours.

  • Guest Incubation: Submerge a single, pre-screened MOF crystal into a 5 µL neat drop (or highly concentrated solution) of the cyclobutane derivative. Seal the system and incubate at 50°C for 48 hours to allow the guest to diffuse into the pores and achieve thermodynamic ordering.

  • System Validation Checkpoint (Lattice Swelling): Mount the soaked crystal on the diffractometer and collect a rapid 5-minute matrix to determine the unit cell parameters. Compare this to the known unit cell of the empty MOF. Validation rule: If the unit cell volume has not expanded by at least 1-2%, guest inclusion has failed. Halt the experiment immediately to save instrument time.

  • Data Collection: Proceed with full data collection using Mo Kα radiation. The lanthanide nodes of the MOF provide massive anomalous dispersion, easily solving the absolute configuration of the encapsulated cyclobutane guest.

Conclusion & Recommendations

For routine structural confirmation where material is abundant (>50 mg), Chemical Derivatization remains the gold standard due to its high reliability and straightforward refinement. However, in late-stage drug development or natural product isolation where the cyclobutane derivative is scarce (<1 mg) or highly unstable, the Crystalline Sponge Method utilizing f-block MOFs is objectively superior. It provides rapid, non-destructive absolute stereochemical assignment without the need for bespoke chemical synthesis or exhaustive co-former screening.

References

  • A Comparative Guide to the Structural Analysis of 3-Fluorocyclobutane-1-carbaldehyde Derivatives: X-ray Crystallography and Beyond. Benchchem.
  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate.
  • An Ultrastable π–π Stacked Porous Organic Molecular Framework as a Crystalline Sponge for Rapid Molecular Structure Determination. CCS Chemistry.
  • The Crystalline Sponge Method in Water. ChemRxiv.

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Validation

Validation of Synthetic Protocols for 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The incorporation of cyclobutane rings into pharmacophores is a highly effect...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The incorporation of cyclobutane rings into pharmacophores is a highly effective strategy in modern drug discovery. By acting as conformationally rigid bioisosteres for gem-dimethyl groups or phenyl rings, cyclobutanes can significantly improve metabolic stability and pharmacokinetic (PK) profiles. 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a critical bifunctional building block in this space, offering orthogonal handles (hydroxyl and carboxyl) for further derivatization.

This guide objectively compares the two most robust synthetic pathways for generating this molecule from a common precursor, cis-cyclobutane-1,2-dicarboxylic anhydride. By analyzing the mechanistic causality and providing self-validating experimental procedures, this document empowers process chemists to select the optimal route based on their specific scale, cost, and stereochemical requirements.

Mechanistic Overview & Strategic Causality

The synthesis of 1,2-disubstituted cyclobutanes relies heavily on the manipulation of cis-cyclobutane-1,2-dicarboxylic anhydride. Because this starting material is a meso compound, the synthetic strategy must dictate whether a racemic mixture is acceptable or if enantiomeric desymmetrization is required.

Protocol A: Direct Reductive Cleavage (The Lactone Route)

The Causality: Typically, sodium borohydride (NaBH₄) is too mild to reduce esters or amides. However, cyclic anhydrides possess significant ring strain and enhanced electrophilicity due to the inductive pull of the adjacent carbonyl. When treated with NaBH₄, hydride attack occurs rapidly to open the ring, forming an intermediate alkoxide-aldehyde. This intermediate is further reduced to a hydroxy-carboxylate, which spontaneously cyclizes into a stable bicyclic γ-lactone (3-oxabicyclo[3.2.0]heptan-2-one) upon acidic workup . Subsequent base-catalyzed hydrolysis of the lactone cleanly yields the racemic cis-hydroxy acid. This route is favored for its high atom economy and step efficiency .

Protocol B: Desymmetrization & Chemoselective Reduction

The Causality: When enantiopurity is required, the meso anhydride must be desymmetrized. This is achieved by opening the anhydride with methanol in the presence of a chiral catalyst (e.g., Cinchona alkaloids), yielding an enantioenriched mono-methyl ester. The subsequent challenge is chemoselectivity: reducing the carboxylic acid while leaving the ester intact. Borane-dimethyl sulfide (BH₃·SMe₂) is chosen because it reacts with the carboxylic acid to form a highly electrophilic triacyloxyborane intermediate. This intermediate undergoes rapid intramolecular hydride transfer, reducing the acid to an alcohol much faster than the intermolecular reduction of the ester . Saponification of the ester then yields the enantioenriched target.

Comparative Analysis of Synthetic Protocols

The following table summarizes the quantitative and qualitative performance metrics of both synthetic pathways.

Performance MetricProtocol A (Direct NaBH₄ Reduction)Protocol B (Desymmetrization + BH₃)
Overall Yield 75% – 85%55% – 65%
Step Count 2 Steps3 Steps
Stereocontrol Racemic (cis-only)Enantioselective (Up to 95% ee)
Atom Economy High (Direct reduction/hydrolysis)Moderate (Requires protection/deprotection)
Primary Reagents NaBH₄, NaOH, HClMeOH, Chiral Catalyst, BH₃·SMe₂, LiOH
Scalability Excellent (Proven on Kilogram scale)Good (Gram scale, limited by catalyst cost)
Safety Profile Mild off-gassing (H₂)Toxic/flammable reagents (BH₃, SMe₂)

Process Flow Diagram

The following logical workflow maps the divergence of the two protocols from the common meso anhydride precursor.

SyntheticWorkflow A Cyclobutane-1,2-dicarboxylic Anhydride B1 Protocol A: Direct Reduction A->B1 NaBH4, THF 0 °C to RT B2 Protocol B: Desymmetrization A->B2 MeOH, Catalyst Toluene C1 Bicyclic Lactone (3-oxabicyclo[3.2.0]heptan-2-one) B1->C1 E 2-(Hydroxymethyl)cyclobutane- 1-carboxylic acid C1->E 1. NaOH (aq) 2. HCl (pH 2) C2 Mono-methyl Ester Intermediate B2->C2 D2 Selective Borane Reduction C2->D2 BH3·SMe2, THF D2->E 1. LiOH (aq) 2. HCl (pH 2)

Figure 1: Divergent synthetic workflows for 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in analytical checkpoints.

Protocol A: Direct Reductive Cleavage (Racemic)

Step 1: Synthesis of 3-oxabicyclo[3.2.0]heptan-2-one (Lactonization)

  • Suspend NaBH₄ (1.2 equiv) in anhydrous THF (0.5 M) under N₂ and cool to 0 °C.

  • Add a solution of cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv) in THF dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the dropwise addition of 2M HCl until the pH reaches 2 (Caution: vigorous H₂ evolution). Stir for an additional 1 hour to drive lactonization.

  • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 1 (IR Spectroscopy): Confirm the disappearance of the dual anhydride C=O stretches (1850, 1780 cm⁻¹) and the appearance of a single, sharp γ-lactone C=O stretch at ~1770 cm⁻¹.

Step 2: Hydrolysis to Target Molecule

  • Dissolve the crude lactone in a 1:1 mixture of THF and H₂O.

  • Add NaOH (2.0 equiv) and heat to 50 °C for 2 hours.

  • Cool to room temperature, remove THF in vacuo, and acidify the aqueous layer to pH 2 using 2M HCl.

  • Extract thoroughly with 10% MeOH in DCM (5x). Dry the combined organics and concentrate to yield the target hydroxy acid as a viscous oil or waxy solid.

  • Validation Checkpoint 2 (¹H NMR, DMSO-d₆): Look for a broad singlet at ~12.0 ppm (COOH) and ~4.5 ppm (OH). The hydroxymethyl (-CH₂-OH) protons will appear as a distinct multiplet around 3.4–3.6 ppm.

Protocol B: Desymmetrization & Selective Reduction (Enantioselective)

Step 1: Catalytic Methanolysis

  • Dissolve the anhydride (1.0 equiv) in anhydrous toluene. Add the chiral Cinchona alkaloid catalyst (0.1 equiv) and cool to -20 °C.

  • Add anhydrous methanol (1.5 equiv) dropwise. Stir for 24 hours at -20 °C.

  • Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography to isolate the enantioenriched mono-methyl ester.

  • Validation Checkpoint 1 (TLC): Using Hexanes/EtOAc (1:1), the product should appear as a new spot with a lower

    
     than the anhydride. It will stain yellow with Bromocresol Green, confirming the presence of the free carboxylic acid.
    

Step 2: Chemoselective Borane Reduction

  • Dissolve the mono-methyl ester in anhydrous THF at 0 °C under N₂.

  • Slowly add BH₃·SMe₂ (1.5 equiv). Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench carefully with methanol until effervescence ceases. Concentrate in vacuo to yield the hydroxymethyl ester.

  • Validation Checkpoint 2 (IR Spectroscopy): The broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) must disappear, while the sharp ester C=O stretch (~1735 cm⁻¹) and a new, sharp alcohol O-H stretch (~3400 cm⁻¹) should be visible.

Step 3: Saponification

  • Treat the intermediate ester with LiOH·H₂O (2.0 equiv) in THF/H₂O (3:1) at room temperature for 4 hours.

  • Acidify to pH 2 with 1M HCl and extract with EtOAc to afford the final enantioenriched 2-(hydroxymethyl)cyclobutane-1-carboxylic acid.

References

  • Bailey, D. M., & Johnson, R. E. (1970). Reduction of cyclic anhydrides with sodium borohydride. Versatile lactone synthesis. The Journal of Organic Chemistry, 35(11), 3574-3576.[Link]

  • Kayser, M. M., & Morand, P. (1978). Reduction of cyclic anhydrides. II. Factors affecting regioselectivity of attack on the carbonyl group by metal hydrides. Canadian Journal of Chemistry, 56(11), 1524-1532.[Link]

  • Grygorenko, O., et al. (2024). Diastereoselective Synthesis of Fluorocyclobutanes. European Journal of Organic Chemistry, 27(15), e202400493.[Link]

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Reactant of Route 1
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
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